4-Hydroxy Atorvastatin Hemicalcium Salt
Description
Contextual Significance as a Key Metabolite and Related Compound of Atorvastatin (B1662188)
4-Hydroxy Atorvastatin Hemicalcium Salt is a major, pharmacologically active metabolite of Atorvastatin. medchemexpress.comcaymanchem.commdpi.com Atorvastatin is a synthetic, competitive inhibitor of the enzyme HMG-CoA reductase, which plays a rate-limiting role in the biosynthesis of cholesterol in the liver. usbio.netwikipedia.orgnih.gov The therapeutic action of Atorvastatin hinges on its ability to block this enzyme, thereby reducing cholesterol production. wikipedia.orgdovepress.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Formal Name | 2-(4-fluorophenyl)-βR,δR-dihydroxy-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic acid, hemicalcium salt | caymanchem.combiomol.com |
| Synonyms | p-hydroxy Atorvastatin, para-hydroxy Atorvastatin | caymanchem.combiomol.com |
| CAS Number | 265989-44-4 | caymanchem.combiomol.com |
| Molecular Formula | C₃₃H₃₄FN₂O₆ • ½Ca | caymanchem.combiomol.com |
| Formula Weight | 593.7 g/mol | caymanchem.combiomol.com |
| Purity | ≥90% | caymanchem.combiomol.com |
| λmax | 253 nm | caymanchem.combiomol.com |
| Solubility | DMF: 25 mg/ml | caymanchem.combiomol.com |
| DMSO: 15 mg/ml | caymanchem.combiomol.com | |
| Ethanol: 0.5 mg/ml | caymanchem.combiomol.com | |
| DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | caymanchem.combiomol.com |
Overview of Academic Research Trajectories and Methodological Focus
Academic and industrial research concerning this compound has largely followed two principal trajectories: innovative synthesis and advanced analytical monitoring.
The synthesis of Atorvastatin and its metabolites has been a subject of extensive study. researchgate.net Traditional chemical synthesis strategies, such as the Paal-Knorr synthesis, have been fundamental in creating the core pyrrole (B145914) structure of the molecule. researchgate.netnih.gov However, these multi-step chemical methods can be complex. mdpi.com Consequently, a significant research focus has shifted towards biocatalysis as a more efficient and environmentally friendly alternative. mdpi.comrsc.org A notable advancement in this area is the use of engineered enzymes, specifically mutants of bacterial CYP102A1, for the highly selective 4-hydroxylation of Atorvastatin. mdpi.com This enzymatic strategy utilizes hydrogen peroxide as a peroxygenase, bypassing the need for more complex cofactors like NADPH and increasing the potential yield of the desired 4-hydroxy metabolite. mdpi.com
The second major research trajectory involves the development of sophisticated analytical techniques to monitor Atorvastatin and its metabolites. researchgate.net The development of robust analytical methods is essential for pharmacokinetic studies and for ensuring the quality and purity of the active pharmaceutical ingredient. researchgate.netnih.gov Research in this area provides a comprehensive overview of various analytical methods, discussing their respective strengths and limitations in detecting and quantifying these compounds in different matrices. researchgate.net
Table 2: Detailed Research Findings on 4-Hydroxy Atorvastatin
| Research Area | Methodological Focus | Key Findings & Objectives | Source |
|---|---|---|---|
| Biocatalytic Synthesis | Whole-cell biotransformation using bacterial CYP102A1 peroxygenase activity. | To develop an eco-friendly and efficient method for producing 4-Hydroxy Atorvastatin. A mutant enzyme showed high catalytic activity for atorvastatin 4-hydroxylation (1.8 min⁻¹) using hydrogen peroxide, demonstrating a viable alternative to chemical synthesis. | mdpi.com |
| Chemical Synthesis Review | Review of synthetic procedures including Paal-Knorr synthesis and other new strategies. | To outline and compare various chemical and chemo-enzymatic methods for synthesizing Atorvastatin and its optically active side chains, providing a foundational understanding for further development. | researchgate.net |
| Analytical Method Development | Comprehensive overview of analytical monitoring techniques for Atorvastatin and its metabolites. | To report on and discuss the strengths and limitations of various analytical techniques, which are crucial for quality control and metabolic studies. | researchgate.net |
| Metabolite Identification | Metabolism studies via Cytochrome P450 (CYP) isoform CYP3A4. | To identify and characterize the primary metabolic pathways of Atorvastatin. Confirmed that 4-Hydroxy Atorvastatin is a major active metabolite produced by CYP3A4. | medchemexpress.comcaymanchem.combertin-bioreagent.com |
Properties
CAS No. |
1263176-34-6 |
|---|---|
Molecular Formula |
C₆₆H₆₈CaF₂N₄O₁₂ |
Molecular Weight |
1187.34 |
Synonyms |
(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic Acid Hemicalcium Salt; p-Hydroxyatorvastatin Hemicalcium Salt |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation
Synthetic Methodologies for 4-Hydroxy Atorvastatin (B1662188) and its Precursors
The synthesis of 4-Hydroxy Atorvastatin is not typically a direct process but rather involves the synthesis of the parent drug, Atorvastatin, which can then be hydroxylated, or the synthesis of specific precursors that are later assembled. The hydroxylation at the 4-position of the phenylcarbamoyl group is a key transformation, often achieved through biological systems that mimic human metabolism.
The conventional synthesis of Atorvastatin, the precursor to its hydroxylated metabolite, is a well-established multi-step process. Most industrial routes are convergent, meaning different parts of the molecule are synthesized separately before being joined together in the final stages. A prominent strategy is the Paal-Knorr synthesis for constructing the central pyrrole (B145914) ring. nih.gov
The initial starting point for the chiral side chain in the first synthesis of Atorvastatin was ethyl (R)-4-cyano-3-hydroxybutyrate, also known as "hydroxynitrile" (HN). mdpi.com The conversion of the advanced protected intermediates into the final hemicalcium salt involves critical steps like acid-catalyzed deprotection of ketal groups, ester hydrolysis, and counter-ion exchange with a calcium source. nih.gov
Table 1: Comparison of Major Conventional Synthesis Routes for Atorvastatin Precursors
| Synthesis Route | Key Reaction | Approach | Advantages | Reference |
|---|---|---|---|---|
| Paal-Knorr | Condensation of a 1,4-diketone and a primary amine | Convergent | High yields, scalable, well-established industrial route | nih.govacs.org |
| Hantzsch | Sequential three-component reaction | Convergent | Can be performed under high-speed vibration milling | rsc.org |
| Ugi | Four-component reaction (U-4C) | Convergent | Reduces the number of synthetic steps | acs.orgnih.gov |
| Münchnone | 1,3-dipolar cycloaddition | Convergent | Addresses regioselectivity challenges | nih.gov |
Atorvastatin possesses a critical side chain with two chiral centers at the C3 and C5 positions, which are essential for its pharmacological activity. researchgate.net The stereochemistry of these centers is typically established using several methods. nih.gov In the original synthesis, one chiral center was introduced from a chiral pool precursor (ethyl (R)-4-cyano-3-hydroxybutyrate), and the second was generated through a diastereoselective reduction of a keto group, guided by the first center. mdpi.com
More advanced and efficient methods employ biocatalysis. Diketoreductases (DKR) have been identified that can perform a stereoselective double reduction of a β,δ-diketo ester in a single step, simultaneously creating both chiral centers with excellent stereoselectivity. researchgate.net This biocatalytic route offers a simpler and more efficient path to the desired (3R, 5R)-dihydroxy hexanoate (B1226103) side chain, a key intermediate for statins like Atorvastatin. researchgate.netnih.gov Ketoreductases (KREDs) are also widely used for the stereoselective synthesis of δ-hydroxy-β-keto esters and other chiral intermediates, yielding seven of the eight possible stereoisomers from a corresponding diketo ester with high enantiomeric and diastereomeric excess. researchgate.net
Producing hydroxylated metabolites like 4-Hydroxy Atorvastatin via traditional chemical synthesis is often challenging due to issues with regioselectivity. Biocatalytic methods, using enzymes or whole-cell systems, are highly desirable as they are more environmentally friendly and can significantly increase the yield of the specific desired product. mdpi.comresearchgate.net
The hydroxylation of Atorvastatin to produce 4-Hydroxy Atorvastatin is naturally carried out in humans by the cytochrome P450 enzyme, CYP3A4. researchgate.netcaymanchem.combiomol.com Researchers have successfully harnessed other microbial cytochrome P450 enzymes to replicate this transformation. Specifically, mutants of bacterial CYP102A1 have been developed that exhibit high catalytic activity for Atorvastatin 4-hydroxylation. mdpi.comresearchgate.net One mutant with nine amino acid changes showed the highest activity, catalyzing the reaction via peroxide-dependent oxidation, which avoids the need for expensive cofactors like NADPH. mdpi.comresearchgate.net
Chemoenzymatic processes are also employed to create chiral intermediates for Atorvastatin synthesis. A "green-by-design" two-step, three-enzyme process has been developed for producing a key hydroxynitrile intermediate. rsc.org This process involves:
The reduction of ethyl-4-chloroacetoacetate using a ketoreductase (KRED) with glucose and a glucose dehydrogenase (GDH) for cofactor regeneration. mdpi.comrsc.org
The replacement of the chloro group with a cyano group, catalyzed by a halohydrin dehalogenase (HHDH). mdpi.comrsc.org
This biocatalytic approach offers high yields (>99.5% enantiomeric excess) and is more sustainable than purely chemical methods. researchgate.netrsc.org
Table 2: Enzymes Used in the Synthesis of 4-Hydroxy Atorvastatin and its Precursors
| Enzyme Class | Specific Enzyme | Role in Synthesis | Reference |
|---|---|---|---|
| Cytochrome P450 | Bacterial CYP102A1 mutants | Regioselective 4-hydroxylation of Atorvastatin | mdpi.comresearchgate.net |
| Ketoreductase (KRED) | Various | Stereoselective reduction of keto groups to form chiral alcohols | mdpi.comrsc.org |
| Diketoreductase (DKR) | From Acinetobacter baylyi | Stereoselective double reduction to form two chiral centers simultaneously | researchgate.net |
| Dehydrogenase | Glucose Dehydrogenase (GDH) | Cofactor (NADPH) regeneration for KRED reactions | mdpi.comrsc.org |
| Halohydrin Dehalogenase (HHDH) | Various | Catalyzes nucleophilic substitution of chloride by cyanide | mdpi.comrsc.org |
Preparation of Isotopic Analogues for Research (e.g., Deuterated 4-Hydroxy Atorvastatin)
Isotopically labeled analogues, particularly deuterated versions, of 4-Hydroxy Atorvastatin are indispensable for bioanalytical research. They serve as ideal internal standards (ISTDs) in quantitative mass spectrometry-based assays, such as those used in pharmacokinetic studies. nih.gov
The synthesis of compounds like 4-hydroxy atorvastatin-D5 involves incorporating five deuterium (B1214612) atoms into the molecule. These labeled standards are used to ensure the accuracy and reliability of methods like ultra high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for quantifying the levels of Atorvastatin and its metabolites in biological matrices like human plasma. nih.gov The use of a stable isotope-labeled internal standard corrects for variations in sample processing and instrument response, which is critical for high-throughput clinical sample analysis. nih.govmdpi.com Deuterated Atorvastatin Calcium has also been prepared for solid-state NMR studies by reacting Atorvastatin acid with D₂O and CaO. nsf.gov
Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Final Compounds
The structural confirmation and purity assessment of 4-Hydroxy Atorvastatin Hemicalcium Salt and its synthetic intermediates rely on a suite of analytical techniques. Chromatography is used for separation and quantification, while spectroscopy provides detailed structural information.
A highly selective and rapid ultra high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the simultaneous quantification of Atorvastatin, 2-hydroxy Atorvastatin, and 4-hydroxy Atorvastatin in human plasma. nih.gov This method utilizes a reverse-phase C18 column with an isocratic mobile phase, achieving separation of all analytes and their deuterated internal standards in under 5.2 minutes. nih.gov
Table 3: Chromatographic Parameters for 4-Hydroxy Atorvastatin Analysis
| Parameter | Details | Reference |
|---|---|---|
| Technique | UPLC-MS/MS | nih.gov |
| Column | Reverse-phase C18 Symmetry Shield (150 × 4.6 mm, 5.0 μm) | nih.gov |
| Mobile Phase | Acetonitrile (B52724):2 mM ammonium (B1175870) formate (B1220265) (pH 3.0) [65:35% v/v] | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection | Electrospray ionization (ESI) in positive ion mode | nih.gov |
| Retention Time | Approx. 2.27 ± 0.21 min for p-AT | acs.org |
| Quantification Range | 0.200–20 ng/mL for 4-ATR | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Solid-state NMR (ssNMR), in particular, is crucial for characterizing the various solid forms (polymorphs) of pharmaceutical ingredients like Atorvastatin Calcium. nsf.gov
Solid-state ¹³C and ¹⁹F MAS NMR studies have been instrumental in characterizing Form I of Atorvastatin Calcium. nsf.gov The analysis of ¹³C-¹H HETCOR and ¹³C-¹⁹F HETCOR spectra allows for the complete assignment of chemical shifts. nsf.gov These studies revealed that the asymmetric unit of Form I contains two distinct Atorvastatin molecules, which are distinguishable in the solid-state spectrum but appear as single resonances in solution due to molecular tumbling. nsf.govresearchgate.net Poorly resolved ¹⁹F MAS NMR spectra, when combined with factor analysis, can also distinguish between different amorphous forms of Atorvastatin. cas.cz Furthermore, advanced ⁴³Ca solid-state NMR, combined with computational analysis, has been developed as a crystallographic approach to define the local coordination environment of the calcium ion, even in the absence of single-crystal diffraction data. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of 4-Hydroxy Atorvastatin. The technique provides a precise mass-to-charge ratio (m/z) of the parent ion and its fragments, which are generated through controlled collision-induced dissociation (CID).
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses using an electrospray ionization (ESI) source in positive mode, 4-Hydroxy Atorvastatin (often referred to as p-hydroxy Atorvastatin) yields a distinct protonated molecular ion [M+H]⁺. mdpi.com This parent ion's m/z value corresponds to the molecular weight of the free acid form of the compound (C₃₃H₃₅FN₂O₆, molecular weight 574.65 g/mol ) plus the mass of a proton. caymanchem.com
The fragmentation of this parent ion provides structural insights. A primary fragmentation pathway involves the cleavage of the heptanoic acid side chain, leading to a major, stable product ion. mdpi.com Specifically, the transition from the parent ion at m/z 575 to a product ion at m/z 440 is a characteristic fragmentation used for the quantification and identification of 4-Hydroxy Atorvastatin. mdpi.com This fragmentation corresponds to the loss of the dihydroxy acid portion of the side chain.
The detailed fragmentation data are instrumental for confirming the identity of the metabolite in complex biological matrices. nih.gov
Table 1: Mass Spectrometry Fragmentation Data for 4-Hydroxy Atorvastatin
| Ion Type | Mode | Mass-to-Charge Ratio (m/z) | Description |
|---|---|---|---|
| Parent Ion [M+H]⁺ | ESI Positive | 575 | Protonated molecule of 4-Hydroxy Atorvastatin free acid. mdpi.com |
This interactive table summarizes the key mass spectrometric ions used in the analysis of 4-Hydroxy Atorvastatin.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), resulting in a unique spectral fingerprint. While a dedicated spectrum for the hemicalcium salt of the 4-hydroxy metabolite is not widely published, its expected absorptions can be accurately predicted based on its structure and the known spectrum of the parent compound, Atorvastatin. researchgate.net
The structure of 4-Hydroxy Atorvastatin contains several key functional groups: a phenolic hydroxyl (-OH), secondary alcohol (-OH) groups on the side chain, a secondary amide (-CONH-), a carboxylic acid salt (-COO⁻), aromatic rings, and a C-F bond. The introduction of the phenolic hydroxyl group to the phenylcarbamoyl moiety is the primary structural difference from Atorvastatin. This results in a characteristic O-H stretching absorption, which will likely overlap with the N-H stretch of the amide and the O-H stretches from the dihydroxy side chain, typically appearing as a broad band in the 3600-3200 cm⁻¹ region. researchgate.netwjpmr.com
Other significant absorptions include the C=O stretching of the amide group, typically around 1650 cm⁻¹, and the asymmetric stretching of the carboxylate anion (-COO⁻), which also appears in this region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range, while the C-F stretch gives a strong absorption in the 1250-1000 cm⁻¹ region. researchgate.net
Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| ~3600-3200 (broad) | O-H (phenolic, alcoholic) & N-H (amide) | Stretching |
| ~2970 | C-H (aliphatic) | Stretching |
| ~1650 | C=O (amide) | Stretching |
| ~1550 | C=O (carboxylate) | Asymmetric Stretching |
| ~1600-1450 | C=C (aromatic) | Stretching |
| ~1315 | C-N (amide) | Stretching |
This interactive table outlines the principal functional groups of this compound and their expected IR absorption frequencies.
Metabolism and Biotransformation Pathways
Enzymatic Formation of 4-Hydroxy Atorvastatin (B1662188) from Atorvastatin
The creation of 4-hydroxy atorvastatin from its parent compound, atorvastatin, is primarily an enzymatic process occurring after administration. This conversion is a critical step in the drug's metabolism, leading to the formation of active hydroxylated metabolites. wikipedia.orgnih.gov The primary mechanism is hydroxylation, a reaction catalyzed by specific enzyme systems within the body, as well as by engineered biocatalysts in laboratory settings.
The metabolism of atorvastatin is principally mediated by the cytochrome P450 3A4 (CYP3A4) isozyme, which catalyzes the hydroxylation of atorvastatin to its active ortho- (2-hydroxy) and para- (4-hydroxy) hydroxylated metabolites. wikipedia.orgcaymanchem.commedex.com.bdnih.gov These metabolites are responsible for a significant portion of the systemic HMG-CoA reductase inhibitory activity. wikipedia.orgmedex.com.bd
Studies using human liver microsomes and recombinant human CYP3A enzymes have confirmed that CYP3A4 is the major P450 isoform responsible for atorvastatin metabolism. nih.govresearchgate.net The formation of both para-hydroxyatorvastatin and ortho-hydroxyatorvastatin is preferentially catalyzed by CYP3A4 over CYP3A5. nih.gov The intrinsic clearance (CLint) rates for the formation of para-hydroxyatorvastatin by CYP3A4 were found to be 2.4 times higher than those of CYP3A5, highlighting the predominant role of CYP3A4. nih.govresearchgate.net In human liver microsomes, the formation of ortho-hydroxyatorvastatin has been shown to be highly correlated with CYP3A4 protein content. nih.gov
Table 1: Enzyme Kinetic Parameters for the Formation of 4-Hydroxy Atorvastatin by Human Recombinant CYP3A4 and CYP3A5 Data sourced from a study using increasing concentrations of atorvastatin (0–500 μM) incubated with recombinant CYP3A enzymes. researchgate.net
| Parameter | CYP3A4 | CYP3A5 |
|---|---|---|
| Vmax (pmol/min/pmol P450) | 1.7 ± 0.2 | 0.5 ± 0.04 |
| Km (μM) | 15.7 ± 4.1 | 23.1 ± 5.9 |
| CLint (Vmax/Km) (μl/min/pmol P450) | 0.11 | 0.02 |
An alternative, eco-friendly approach to producing 4-hydroxy atorvastatin involves the use of engineered biocatalysts. mdpi.comresearchgate.netconsensus.app Specifically, mutants of the bacterial cytochrome P450 enzyme, CYP102A1 (P450 BM3) from Bacillus megaterium, have been developed to catalyze the regioselective hydroxylation of atorvastatin to yield 4-hydroxy atorvastatin exclusively. mdpi.comresearchgate.netsemanticscholar.org
This biocatalytic conversion can utilize hydrogen peroxide (H₂O₂) as a low-cost oxidant, operating via the enzyme's peroxygenase activity, which eliminates the need for the more expensive NADPH cofactor regeneration system. mdpi.comresearchgate.netsemanticscholar.org Through enzyme library generation and high-throughput screening, CYP102A1 mutants with high catalytic activity for atorvastatin 4-hydroxylation have been identified. mdpi.comconsensus.app One notable mutant, containing nine amino acid substitutions compared to the wild-type, demonstrated the highest catalytic activity, achieving a rate of 1.8 min⁻¹ in H₂O₂-supported reactions. mdpi.comresearchgate.netconsensus.app This enzymatic strategy presents a promising method for the efficient and sustainable synthesis of this key human metabolite for research purposes. mdpi.comresearchgate.net
Table 2: Reaction Conditions for Atorvastatin 4-Hydroxylation by CYP102A1 Mutants Data sourced from studies on the biocatalytic production of 4-hydroxy atorvastatin. researchgate.netresearchgate.net
| Parameter | Condition |
|---|---|
| Enzyme | Engineered CYP102A1 Mutant |
| Substrate Concentration | 200 µM Atorvastatin |
| Enzyme Concentration | 0.20 µM CYP102A1 |
| Oxidant (Peroxygenase Pathway) | 10 mM H₂O₂ |
| Buffer | 100 mM potassium phosphate (B84403) (pH 7.4) |
| Temperature | 37 °C |
Interconversion between 4-Hydroxy Atorvastatin Acid and Lactone Forms
Like its parent compound, 4-hydroxy atorvastatin can exist in equilibrium between its active open-ring hydroxy acid form and its inactive closed-ring lactone form. caymanchem.commdpi.comnih.gov This interconversion is a reversible, pH-dependent process. rsc.orgrsc.org Under acidic conditions, such as those found in the stomach, the equilibrium can favor the formation of the lactone. rsc.orgnih.gov Conversely, at physiological or higher pH levels, the lactone form is less stable, and the equilibrium shifts towards hydrolysis, yielding the active hydroxy acid form. rsc.org
The two forms have distinct physicochemical properties; the lactone is more lipophilic and can enter cells via passive diffusion, while the less lipophilic acid form typically requires active transport. mdpi.comnih.gov Theoretical studies using density functional theory (DFT) have shown that under both mildly acidic and basic conditions, the lactone form of atorvastatin is less stable than its hydroxy acid counterpart. rsc.orgrsc.org The energy barrier for the hydrolysis of the lactone is significantly lower under basic conditions compared to acidic conditions. rsc.org A novel mechanism involving the formation of an acyl glucuronide intermediate has also been proposed to contribute to the lactonization of statins in vivo. nih.govnih.gov
Glucuronidation and Other Conjugation Pathways
Following hydroxylation, 4-hydroxy atorvastatin can undergo further metabolism through conjugation reactions, primarily glucuronidation. wikipedia.orgclinpgx.org This process involves the attachment of a glucuronic acid moiety to the molecule, which generally increases its water solubility and facilitates its excretion. The ortho-hydroxy metabolite of atorvastatin, in particular, has been shown to undergo further metabolism via glucuronidation. wikipedia.orgmedex.com.bd In studies with rats and dogs, a glucuronide conjugate of ortho-hydroxy atorvastatin was identified as a biliary metabolite. nih.gov
The formation of acyl glucuronide conjugates is a common metabolic pathway for the hydroxy acid forms of statins. nih.gov Studies with expressed UDP-glucuronosyltransferases (UGTs) have identified UGT1A1 and UGT1A3 as being capable of forming these glucuronide conjugates for atorvastatin. nih.govclinpgx.org It has also been shown that these acyl glucuronide conjugates can undergo spontaneous cyclization to form the corresponding lactone, suggesting that glucuronidation is an important intermediate step in the lactonization process in vivo. nih.gov
In Vitro Metabolic Stability and Intrinsic Clearance Studies (e.g., liver microsomes, hepatocyte systems)
The metabolic stability of a compound is often evaluated using in vitro systems like liver microsomes and hepatocytes to predict its in vivo hepatic clearance. nih.govthermofisher.com Intrinsic clearance (CLint) is a key parameter derived from these studies. For atorvastatin, CYP3A4 is the primary enzyme for its hydroxylation, and CLint values for the formation of 4-hydroxy atorvastatin have been determined using recombinant enzymes and human liver microsomes. nih.govresearchgate.net
Comparing results from microsomes and hepatocytes can provide mechanistic insights. nih.gov For compounds primarily metabolized by CYP enzymes, CLint values from the two systems are often comparable. nih.gov However, for pathways like glucuronidation, which involve UGT enzymes present in the cytosol, hepatocytes can show faster clearance than microsomes. nih.gov When hepatic uptake is the rate-limiting step, which can be the case for rapidly metabolized compounds with low passive permeability, the intrinsic clearance measured in microsomes may be faster than that observed in hepatocytes. nih.govnih.gov For atorvastatin, which is a substrate for hepatic uptake transporters, this interplay is a relevant consideration. researchgate.net Studies with various statins have shown that the intrinsic clearance for glucuronidation and lactonization in human liver microsomes is approximately 3 µl/min/mg of protein for atorvastatin. nih.gov
Species-Specific Differences in Metabolism (e.g., rat, dog liver microsomes)
Significant differences in the metabolism and excretion of atorvastatin and its metabolites exist between species. nih.govnih.gov In both rats and dogs, the primary route of excretion for drug-related compounds is through the bile. nih.gov Following oral administration of radiolabeled atorvastatin, 73% of the dose was recovered in the bile of rats, compared to 33% in dogs. nih.gov The major metabolites identified in the bile of both species were para- and ortho-hydroxy atorvastatin, along with a glucuronide conjugate of the ortho-hydroxy metabolite. nih.gov
Kinetic studies of statin glucuronidation and lactonization in liver microsomes also reveal species differences in intrinsic clearance values. nih.gov While marked differences were observed for simvastatin (B1681759) (highest CLint in dogs, followed by rats and then humans), the species differences for atorvastatin were not as pronounced. nih.gov In rats, the expression of the metabolizing enzyme rCyp3a1 has been shown to influence the hepatic disposition and clearance of atorvastatin. nih.gov Such species-specific variations are crucial considerations when extrapolating preclinical data to humans.
Analytical Methodologies for Detection and Quantification
Comparative Analysis of Analytical Method Strengths and Limitations
The detection and quantification of 4-Hydroxy Atorvastatin (B1662188), a primary active metabolite of Atorvastatin, are crucial for pharmacokinetic and metabolic studies. A variety of analytical methods have been developed and validated for this purpose, each presenting a unique combination of strengths and limitations. The principal techniques employed include High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), and, most prominently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, throughput, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely available technique for the analysis of Atorvastatin and its metabolites. core.ac.uknih.gov While robust and reliable for quantifying the parent drug in pharmaceutical formulations, its application to biological matrices like plasma for metabolite quantification can be challenging due to lower sensitivity and potential interference from endogenous components. core.ac.ukoup.com
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative for the analysis of Atorvastatin. researchgate.net One developed HPTLC method used a mobile phase of benzene (B151609) and methanol (B129727) (7:3 v/v) and detected spots at 281 nm. researchgate.net This method is advantageous in its ability to analyze multiple samples simultaneously, increasing throughput. However, HPTLC methods generally offer lower sensitivity and resolution compared to HPLC and LC-MS/MS, making them less suitable for detecting the low concentrations of metabolites typically found in plasma. jddtonline.infoijpsjournal.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of 4-Hydroxy Atorvastatin due to its superior sensitivity, selectivity, and speed. jddtonline.infonih.gov This technique allows for the simultaneous quantification of Atorvastatin and its various metabolites, including the ortho- and para-hydroxy forms, from small volumes of biological fluids like plasma. nih.govnih.gov The high selectivity of MS/MS detection minimizes interference from the complex plasma matrix, leading to highly accurate and reliable results. nih.gov Various LC-MS/MS methods have been validated, demonstrating excellent linearity and low limits of quantification (LLOQ), often in the sub-ng/mL range. oup.comportico.org
Research Findings on Method Performance
Detailed studies have validated and compared these analytical techniques, providing key performance metrics that highlight their respective advantages and disadvantages.
For instance, a highly selective and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was validated for quantifying Atorvastatin, 2-hydroxy Atorvastatin, and 4-hydroxy Atorvastatin in human plasma. nih.gov This method demonstrated a validated calibration curve range of 0.200–20 ng/mL for 4-hydroxy Atorvastatin and achieved a short analysis time of 5.2 minutes. nih.gov Another sensitive LC-MS/MS method for the simultaneous determination of Atorvastatin and its metabolites in human plasma reported a lower limit of quantification (LLOQ) of 0.05 ng/mL for all analytes, with a total run time of 7.0 minutes. nih.gov
A comparative overview of different analytical methods is presented in the tables below, summarizing their key operational parameters and performance characteristics.
Table 1: Comparative Strengths and Limitations of Analytical Methods for 4-Hydroxy Atorvastatin
| Method | Strengths | Limitations | Typical Application |
| HPLC-UV | - Widely available- Robust for quality control- Lower operational cost than MS | - Lower sensitivity- Prone to matrix interference- Longer run times mdpi.com | - Quantification in pharmaceutical dosage forms core.ac.uk |
| HPTLC | - High sample throughput- Low solvent consumption- Cost-effective | - Lower sensitivity and specificity jddtonline.info- Limited resolution- Less suitable for complex matrices | - Screening of pharmaceutical formulations researchgate.net |
| LC-MS/MS & UPLC-MS/MS | - Very high sensitivity (LLOQ <1 ng/mL) oup.comnih.gov- High selectivity and specificity nih.gov- Rapid analysis times nih.gov- Requires small sample volumes nih.gov | - High equipment and maintenance cost- Requires specialized expertise- Potential for matrix effects nih.gov | - Pharmacokinetic studies- Therapeutic drug monitoring- Bioequivalence studies nih.govtandfonline.com |
Table 2: Performance Characteristics of Validated LC-MS/MS Methods for 4-Hydroxy Atorvastatin
| Parameter | Method 1 tandfonline.com | Method 2 nih.gov | Method 3 nih.gov | Method 4 nih.gov |
| Technique | LC-MS/MS | UPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | 0.20 - 48 | 0.200 - 20 | 0.25 - 100 | 0.05 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.20 | 0.200 | 0.25 | 0.05 |
| Extraction Recovery (%) | 105.46 ± 2.35 | >80 | Not Specified | 88.6 - 111 |
| Run Time (min) | Not Specified | 5.2 | 5 | 7.0 |
| Precision (% CV) | ≤14 | Consistent and Reproducible | Not Specified | ≤ 15 |
| Accuracy (%) | 92.02 - 109.94 | Consistent and Reproducible | Not Specified | 85 - 115 |
Pharmacokinetic Investigations in Non Human Pre Clinical Models
Absorption, Distribution, and Excretion Profiles in Animal Models (e.g., rats, dogs)
In preclinical animal models, atorvastatin (B1662188) undergoes extensive metabolism following administration, leading to the formation of active hydroxylated derivatives, including para-hydroxy atorvastatin (4-hydroxy atorvastatin) and ortho-hydroxy atorvastatin. nih.govmedex.com.bd Studies in both rats and dogs have identified these metabolites in plasma and bile. nih.gov
Distribution: The primary site of atorvastatin metabolism is the liver. medex.com.bdnih.gov Following administration, atorvastatin demonstrates rapid and high accumulation in the liver, with moderate levels observed in the intestines of rats. nih.gov This extensive hepatic uptake is a critical step preceding the formation of 4-hydroxy atorvastatin. Based on observations in rats, it is also considered likely that atorvastatin and its metabolites are secreted into milk. medex.com.bd Positron Emission Tomography (PET) studies using radiolabeled atorvastatin in rats have confirmed that the liver is the primary target organ for distribution, with subsequent appearance in excretory pathways like the kidneys and small intestine. acs.orgacs.org
Excretion: The elimination of atorvastatin and its metabolites, including 4-hydroxy atorvastatin, occurs mainly through the bile. nih.govmedex.com.bd Studies using radiolabeled atorvastatin have quantified the extent of this excretion route. In rats, bile is the major route of excretion, accounting for 73% of the administered dose. nih.gov In dogs, biliary excretion is also significant, accounting for 33% of the dose. nih.gov The remaining portion of the administered radioactivity is recovered in the feces, with only trace amounts found in the urine. nih.gov The presence of 4-hydroxy atorvastatin has been confirmed in the bile of both rats and dogs. nih.gov Furthermore, evidence from a study in dogs suggests that atorvastatin and its major metabolites may undergo biliary recycling, indicating reabsorption from the intestine after biliary excretion. nih.gov
Systemic Exposure and Clearance Characterization (e.g., AUC, t1/2, CL)
The systemic exposure of 4-hydroxy atorvastatin is significantly influenced by the extensive first-pass metabolism of the parent compound, atorvastatin, in both the gut and the liver. nih.gov In rats, the area under the plasma concentration-time curve (AUC) ratio of metabolites to the parent drug is sevenfold higher after oral administration compared to intravenous dosing, which highlights the substantial contribution of gut and liver metabolism to metabolite formation before the parent drug reaches systemic circulation. nih.gov
While specific clearance (CL) values for 4-hydroxy atorvastatin are not detailed, the clearance of the parent drug provides context. In rats, atorvastatin clearance is significantly impacted by hepatic metabolism leading to metabolite formation. nih.gov PET studies in rats have determined the liver elimination half-life (t1/2) of the parent compound to be approximately 4.5 hours in females and 6.5 hours in males, with faster clearance observed in females. acs.org
In dogs, toxicokinetic studies have characterized the exposure of atorvastatin and its two active hydroxylated metabolites. researchgate.netnih.gov These studies noted high variability in systemic exposure following oral dosing. nih.gov A notable observation in a 13-week study in dogs was that systemic exposures to both atorvastatin and its hydroxylated metabolites were markedly lower at week 13 compared to week 4, suggesting a potential induction of metabolism over time. researchgate.netnih.gov
The table below summarizes key pharmacokinetic findings for 4-hydroxy atorvastatin and its parent compound in animal models.
| Parameter | Species | Finding | Citation |
| Metabolite Formation | Rats & Dogs | Atorvastatin is metabolized to para- and ortho-hydroxy derivatives. | nih.gov |
| Metabolite Exposure | Rats | The AUC ratio of metabolites to parent drug is 7-fold higher after oral vs. intravenous administration. | nih.gov |
| Parent Drug t1/2 (Liver) | Rats | ~4.5 hours (females), ~6.5 hours (males). | acs.org |
| Metabolite Exposure (Multi-dose) | Dogs | Systemic exposure of hydroxylated metabolites was lower at week 13 vs. week 4. | researchgate.netnih.gov |
Investigation of Drug-Drug Interactions Affecting 4-Hydroxy Atorvastatin Pharmacokinetics in Animal Models (e.g., enzyme inhibitors)
Drug-drug interactions involving 4-hydroxy atorvastatin pharmacokinetics in animal models primarily revolve around the modulation of metabolic enzymes and drug transporters responsible for the disposition of the parent drug, atorvastatin.
Enzyme Inhibition: In rats, the co-administration of rifampicin, an inhibitor of organic anion-transporting polypeptides (Oatps), with oral atorvastatin markedly increased the plasma concentrations of both atorvastatin and its hydroxylated metabolites. nih.gov This effect is attributed to the inhibition of hepatic uptake of atorvastatin, which reduces the amount of drug available for metabolism and subsequent elimination, thereby increasing systemic exposure of both the parent and its metabolites. nih.gov
Enzyme Induction: Conversely, enzyme induction can decrease systemic exposure. A study in hyperlipidemic mice investigated the interaction between atorvastatin and Nomilin, a compound found in citrus. nih.gov Co-administration of Nomilin with atorvastatin led to a significant decrease in the AUC of atorvastatin. nih.gov This was linked to Nomilin's ability to significantly induce the activity, gene levels, and protein expression of the metabolic enzyme CYP3A11 in the mouse liver. nih.gov This increased metabolism of the parent drug would consequently alter the formation and subsequent clearance of 4-hydroxy atorvastatin.
The table below details examples of drug-drug interactions affecting atorvastatin and its hydroxy metabolites in animal models.
| Interacting Agent | Animal Model | Mechanism | Effect on Atorvastatin/Metabolites | Citation |
| Rifampicin | Rats | Inhibition of hepatic uptake transporters (Oatps). | Markedly increased plasma concentrations of atorvastatin and its hydroxy metabolites. | nih.gov |
| Nomilin | Mice | Induction of hepatic CYP3A11 enzyme. | Significantly decreased AUC of atorvastatin. | nih.gov |
| Cyclosporine | Rats & Dogs | Inhibition of hepatic uptake (OATP1B1) and intestinal efflux transporters. | Significantly increased systemic exposure of atorvastatin. | researchgate.net |
Physiologically Based Pharmacokinetic (PBPK) Modeling Considerations (focused on non-human systems and mechanistic prediction)
Physiologically based pharmacokinetic (PBPK) models are valuable tools for mechanistically describing and predicting the complex pharmacokinetic processes of atorvastatin and its metabolites. page-meeting.orgnih.gov For non-human systems, developing a robust PBPK model for atorvastatin and by extension 4-hydroxy atorvastatin requires the integration of several key physiological and biochemical processes.
Key considerations for non-human PBPK models include:
Metabolism: The model must account for extensive first-pass metabolism in both the gut and the liver. acs.orgnih.gov In rats, this is mediated by cytochrome P450 orthologs like rCyp3a1 and rCyp3a2, which are responsible for the formation of 4-hydroxy atorvastatin. nih.gov PBPK models aim to bridge the gap between in vitro enzyme kinetic data and in vivo observations. page-meeting.org
Transporters: Active transport processes are critical. Hepatic uptake via transporters such as organic anion-transporting polypeptides (OATPs) and efflux by transporters like P-glycoprotein (P-gp), BCRP, and MRP3 must be incorporated. nih.govpage-meeting.org Studies in genetically modified rats, for example, have been used to investigate the specific role of transporters like OATP2B1 in the disposition of atorvastatin, providing crucial data for model development. nih.gov
Metabolite Disposition: A comprehensive model should ideally include not just the parent drug but also its major active metabolites, like 4-hydroxy atorvastatin and atorvastatin lactone. journal-dtt.org However, a noted limitation in some preclinical studies is the lack of direct monitoring of metabolite levels, which can pose a challenge for validating the metabolite-specific portions of a PBPK model. nih.gov
Mechanistic Prediction: The ultimate goal of these non-human PBPK models is to serve as a predictive tool. They can be used to simulate how factors like genetic polymorphisms in transporters or the co-administration of enzyme inhibitors or inducers would affect the plasma and tissue concentrations of both atorvastatin and 4-hydroxy atorvastatin. nih.govnih.gov This allows for a quantitative prediction of drug-drug interaction scenarios and helps in understanding species-specific differences in pharmacokinetics. researchgate.net
Pre Clinical Pharmacological and Mechanistic Studies
In Vitro Enzyme Inhibition Assays (e.g., HMG-CoA reductase inhibitory activity)
In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, have been performed to determine the inhibitory effects of 4-hydroxy atorvastatin (B1662188) on HMG-CoA reductase. These studies have shown that the ortho- and para-hydroxylated metabolites of atorvastatin are as effective as the parent compound in inhibiting HMG-CoA reductase. drugbank.com In fact, approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites. medex.com.bd
One study aimed to compare the pharmacodynamic effects of different statins and their metabolites, including 4-hydroxy atorvastatin, on HMG-CoA reductase activity. The results indicated that 2-hydroxyatorvastatin has similar inhibitory effects as atorvastatin, while 4-hydroxyatorvastatin was found to be considerably less active. helsinki.fi The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Most of the statins tested in this study inhibited HMG-CoA reductase with IC50 values in the range of 3-20 nM. helsinki.fi Another study reported that atorvastatin has an in vitro IC50 of 7.5 nmol/L for rat liver microsomal HMG-CoA reductase activity. ahajournals.org
The following table summarizes the inhibitory activity of atorvastatin and its metabolites from various studies.
Table 1: In Vitro HMG-CoA Reductase Inhibitory Activity
| Compound | Finding |
|---|---|
| Atorvastatin | IC50 of 7.5 nmol/L for rat liver microsomal HMG-CoA reductase activity. ahajournals.org |
| 2-Hydroxyatorvastatin | Similar inhibitory effects as atorvastatin. helsinki.fi |
| 4-Hydroxyatorvastatin | Considerably less active than atorvastatin. helsinki.fi |
| Ortho- and parahydroxylated metabolites | In vitro inhibition of HMG-CoA reductase is equivalent to that of atorvastatin. drugbank.com |
Differential Modulation of Gene Expression related to Drug Metabolism and Transport in in vitro systems
The metabolites of atorvastatin, including 4-hydroxy atorvastatin, exhibit differential effects on the expression of genes related to drug metabolism and transport in in vitro systems. nih.gov These effects are primarily mediated through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov
Studies using primary human hepatocytes have demonstrated that atorvastatin and its metabolites can induce the expression of genes such as CYP3A4 and UGT1A3. nih.gov However, the extent of this induction varies among the different metabolites. For example, the para-hydroxy metabolite of atorvastatin has been shown to result in a markedly reduced or abolished induction of several PXR target genes compared to the parent compound and the ortho-hydroxy metabolite. researchgate.net
Specifically, while the ortho-hydroxy metabolite of atorvastatin is a more potent inducer of CYP3A4 and CYP2B6 mRNA than the para-hydroxy metabolite, the difference in protein induction is smaller. nih.gov This differential modulation of gene expression is attributed to the varying ability of the metabolites to promote the release of co-repressors from PXR. nih.govresearchgate.net The para-hydroxy metabolite, in particular, demonstrates a significantly lower capacity to release these co-repressors, leading to a weaker transcriptional activation of target genes. researchgate.net
The following table summarizes the differential effects of atorvastatin metabolites on the expression of key genes involved in drug metabolism.
Table 2: Differential Gene Expression by Atorvastatin Metabolites in Primary Human Hepatocytes
| Gene | Effect of para-hydroxy atorvastatin |
|---|---|
| CYP3A4 | Markedly reduced or abolished induction. researchgate.net |
| CYP2B6 | Induction is approximately 3.5-fold lower than by ortho-hydroxy atorvastatin. nih.gov |
| UGT1A3 | Differential induction observed. nih.gov |
These findings highlight that the metabolic conversion of atorvastatin to its hydroxylated derivatives leads to compounds with distinct activities in regulating the expression of drug-metabolizing enzymes and transporters.
Comparative Mechanistic Activity with Parent Atorvastatin in Pre-clinical Models
In pre-clinical models, 4-hydroxy atorvastatin exhibits mechanistic activities that are both similar to and distinct from its parent compound, atorvastatin. A primary mechanism of action for both is the inhibition of HMG-CoA reductase. helsinki.finih.gov In vitro studies have shown that the ortho- and para-hydroxylated metabolites of atorvastatin are as potent as atorvastatin itself in inhibiting this enzyme. drugbank.com It is estimated that approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is due to these active metabolites. medex.com.bd
However, there are also notable differences. One study found that while 2-hydroxyatorvastatin had inhibitory effects similar to atorvastatin, 4-hydroxyatorvastatin was considerably less active in inhibiting HMG-CoA reductase. helsinki.fi
Beyond enzyme inhibition, both atorvastatin and its metabolites interact with the pregnane X receptor (PXR), a key regulator of drug metabolism. nih.gov All atorvastatin metabolites have been shown to be ligands for PXR. researchgate.net However, their ability to activate PXR and subsequently induce the expression of drug-metabolizing enzymes differs. The para-hydroxy metabolite (4-hydroxy atorvastatin) has been observed to be a less potent inducer of PXR target genes compared to the ortho-hydroxy metabolite and the parent compound. nih.govresearchgate.net This is attributed to its reduced ability to cause the release of co-repressors from PXR. researchgate.net
In essence, while 4-hydroxy atorvastatin shares the fundamental HMG-CoA reductase inhibitory mechanism with atorvastatin, its potency and its influence on the expression of drug-metabolizing genes are distinct, highlighting the complex pharmacological profile of atorvastatin's metabolic products.
Role As an Impurity and Degradation Product of Atorvastatin
Formation Pathways of 4-Hydroxy Atorvastatin (B1662188) as a Degradant and Process-Related Impurity
4-Hydroxy Atorvastatin can be formed through distinct pathways, primarily as a metabolic byproduct, a degradation product, and a process-related impurity. While its formation as a metabolite is a biological process occurring in the body, its presence in the drug substance or product is a critical quality attribute that needs to be controlled.
As a degradation product , 4-Hydroxy Atorvastatin can arise from the chemical decomposition of Atorvastatin under various stress conditions. Forced degradation studies, which are essential in developing stability-indicating analytical methods, have shown that Atorvastatin is susceptible to degradation under acidic and oxidative conditions. nih.govmdpi.com The formation of hydroxylated derivatives, including 4-Hydroxy Atorvastatin, can occur through oxidation of the phenyl ring of the atorvastatin molecule. researchgate.net Specifically, studies have shown that treatment of Atorvastatin with hydrogen peroxide can lead to the formation of hydroxylated degradation products. researchgate.net Furthermore, acidic hydrolysis can also contribute to the formation of various degradation products, and while lactonization is a primary degradation pathway under acidic conditions, the formation of other impurities, including hydroxylated forms, can also occur. nih.govnih.gov
As a process-related impurity , 4-Hydroxy Atorvastatin can be introduced during the synthesis of Atorvastatin. The complexity of the Atorvastatin molecule's synthesis provides multiple opportunities for the formation of related substances. pharmaceutical-networking.com These impurities can originate from starting materials, by-products of side reactions, or intermediates. pharmaceutical-networking.com Although specific synthetic steps leading directly to 4-Hydroxy Atorvastatin as a primary impurity are not always detailed in publicly available literature, its structural similarity to Atorvastatin suggests that it could potentially be formed through hydroxylation of a key intermediate or the starting materials used in the synthesis. The control of such process-related impurities is a critical aspect of good manufacturing practices (GMP). researchgate.net
Impurity Profiling and Quantitative Assessment in Pharmaceutical Formulations
Impurity profiling is a crucial component of pharmaceutical quality control, involving the identification and quantification of all potential impurities in a drug product. The presence of impurities, even in small amounts, can affect the safety and efficacy of the medication. For Atorvastatin, regulatory agencies require strict control over its impurity profile.
The quantitative assessment of 4-Hydroxy Atorvastatin in pharmaceutical formulations is typically performed using advanced analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most widely employed method. researchgate.netnih.govnih.gov Studies have reported the detection and quantification of various impurities in Atorvastatin bulk drug and tablet formulations, with some unknown impurities being detected in the range of 0.05% to 0.2%. ijpsdronline.com
The following table summarizes findings from various studies on the quantitative assessment of impurities in Atorvastatin, which would include the monitoring of 4-Hydroxy Atorvastatin.
| Analytical Technique | Sample Type | Typical Impurity Levels Reported | Reference |
| HPLC | Bulk Drug and Tablets | 0.057% - 0.081% for desfluoro-atorvastatin | researchgate.net |
| HPLC | Fixed-Dose Combination Tablets | 0.05% - 0.2% for an unknown degradation impurity | ijpsdronline.com |
| HPLC | Tablets | Linearity for impurity quantification established between 0.1% and 0.3% of working concentration | mdpi.com |
The accurate quantification of 4-Hydroxy Atorvastatin is essential to ensure that its levels remain within the acceptable limits set by regulatory authorities such as the International Council for Harmonisation (ICH).
Development of Stability-Indicating Analytical Methods for Atorvastatin to Monitor 4-Hydroxy Atorvastatin
To ensure the quality and stability of Atorvastatin pharmaceutical products throughout their shelf life, the development and validation of stability-indicating analytical methods are imperative. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or excipients.
Numerous stability-indicating HPLC methods have been developed and validated for the determination of Atorvastatin and its related substances, including 4-Hydroxy Atorvastatin. nih.govresearchgate.netappconnect.innih.govresearchgate.netopenaccesspub.orgcore.ac.uk These methods are designed to separate the main drug peak from all potential impurities, demonstrating specificity.
Key features of these developed methods often include:
Chromatographic Separation: Reversed-phase HPLC is the most common technique, utilizing columns such as C18. researchgate.netappconnect.innih.govopenaccesspub.orgcore.ac.uk
Mobile Phase: A variety of mobile phases are used, often consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netappconnect.innih.govopenaccesspub.orgcore.ac.uk The pH of the mobile phase is a critical parameter for achieving optimal separation.
Detection: UV detection is typically employed, with wavelengths around 240-256 nm being common for monitoring Atorvastatin and its impurities. researchgate.netappconnect.innih.govopenaccesspub.org
Validation: These methods are rigorously validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.comresearchgate.netappconnect.innih.gov
The table below provides a summary of various stability-indicating HPLC methods developed for the analysis of Atorvastatin, which are capable of monitoring 4-Hydroxy Atorvastatin.
| Chromatographic Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Phenomenax Luna C18 (50 × 4.6 mm, 5 µm) | Methanol (B129727):Acetonitrile:Water (70:20:10 v/v/v) | 1.0 | 256 | appconnect.in |
| Phenomenex Gemini C-18 (250×4.6 mm, 5 µm) | 0.02 M Potassium Dihydrogen Phosphate:Acetonitrile:Methanol (30:10:60 v/v/v), pH 4 | 1.0 | 240 | nih.gov |
| Acclaim 120 C18 (250×4.6 mm, 5 µm) | Acetonitrile:Dichloromethane:Acetic Acid (68.6:30.6:0.8 v/v/v) | 1.0 | 246 | openaccesspub.org |
| Zorbax Bonus-RP (150 X 4.6 mm, 3.5 µm) | Water–Acetonitrile–Trifluoroacetic Acid (gradient elution) | 1.0 | 245 | nih.gov |
| LiChrospherR 100 RP-18 (250*4 mm, 5 µm) | 0.1% Acetic Acid:Acetonitrile (45:55 v/v), pH 3.8 | 0.8 | 246 | core.ac.uk |
The development of such robust analytical methods is a testament to the pharmaceutical industry's commitment to ensuring the quality and safety of Atorvastatin formulations.
Significance in Pharmaceutical Quality Control and Reference Standard Development
The control of impurities is a fundamental aspect of pharmaceutical quality control. The presence of 4-Hydroxy Atorvastatin, whether as a degradation product or a process-related impurity, has significant implications for the quality, safety, and efficacy of the final Atorvastatin product. Therefore, its monitoring and control are subject to stringent regulatory requirements. pharmaceutical-networking.com
The significance of 4-Hydroxy Atorvastatin in quality control can be summarized as follows:
Indicator of Stability: The level of 4-Hydroxy Atorvastatin can serve as an indicator of the stability of the Atorvastatin drug product. An increase in its concentration over time during stability studies can signal degradation of the API.
Marker of Process Control: As a potential process-related impurity, its presence can reflect the consistency and control of the manufacturing process.
Ensuring Safety and Efficacy: Although 4-Hydroxy Atorvastatin is also a metabolite, controlling its levels in the final drug product is crucial to ensure that the patient receives the intended dose of the active drug and is not exposed to potentially harmful levels of impurities.
To accurately identify and quantify 4-Hydroxy Atorvastatin, the availability of a highly pure and well-characterized reference standard is essential. pharmaceutical-networking.com A reference standard is a standardized substance used as a measurement basis for similar substances in both qualitative and quantitative analyses. pharmaceutical-networking.com
The development and use of a 4-Hydroxy Atorvastatin reference standard are critical for:
Method Validation: It is used to validate the specificity, linearity, accuracy, and precision of analytical methods developed for impurity profiling.
Routine Quality Control Testing: In routine analysis of Atorvastatin batches, the reference standard is used to confirm the identity and quantify the amount of 4-Hydroxy Atorvastatin present.
Regulatory Compliance: Regulatory bodies require that secondary reference standards used by manufacturers be traceable to primary pharmacopeial standards (e.g., from USP or EP). pharmaceutical-networking.com
Future Research Directions and Translational Perspectives in Chemical and Pharmaceutical Sciences
Exploration of Novel and Greener Synthetic Methodologies for 4-Hydroxy Atorvastatin (B1662188)
The chemical synthesis of drug metabolites is often complex and environmentally burdensome. Future research is increasingly focused on developing sustainable and efficient synthetic routes. The production of hydroxylated metabolites through biocatalysis presents a more eco-friendly alternative to traditional chemical synthesis. mdpi.com
One promising approach involves the use of enzymes, such as bacterial CYP102A1 peroxygenase, for the highly efficient synthesis of 4-OH Atorvastatin. mdpi.com This enzymatic strategy utilizes hydrogen peroxide and avoids the need for cofactors like NADPH, offering a greener pathway. mdpi.com Research in this area aims to improve the catalytic activity and stability of such enzymes through methods like directed evolution. mdpi.comepa.gov The advantages of biocatalytic processes include milder reaction conditions, reduced waste generation, and increased product yield and purity. mdpi.comepa.gov
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages | Research Focus |
|---|---|---|---|
| Traditional Chemical Synthesis | Multi-step reactions, often requiring harsh conditions and protecting groups. | Well-established and versatile. | Improving efficiency and reducing byproducts. |
| Biocatalysis (e.g., CYP102A1) | Use of enzymes to perform specific chemical transformations. mdpi.com | Eco-friendly, high selectivity, mild reaction conditions, increased yield. mdpi.comepa.gov | Enzyme evolution for enhanced activity and stability. mdpi.comnih.gov |
| Chemo-enzymatic Synthesis | Combination of biological and chemical reaction steps. nih.gov | Leverages the strengths of both enzymatic selectivity and chemical transformations. | Optimizing the integration of enzymatic and chemical steps for industrial-scale production. |
Development of Hyphenated Analytical Techniques for Enhanced Resolution and Specificity
The accurate detection and quantification of drug metabolites in complex biological matrices are paramount for pharmacokinetic and metabolic studies. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for this purpose. ijpsjournal.comsaspublishers.comiipseries.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the gold standard for the analysis of Atorvastatin and its metabolites due to their superior sensitivity and specificity. ijpsjournal.comresearchgate.net These methods allow for the reliable simultaneous quantitation of Atorvastatin and its hydroxylated metabolites, 2-hydroxy Atorvastatin and 4-hydroxy Atorvastatin, in human plasma. ijpsjournal.comresearchgate.net Future research will likely focus on further enhancing the resolution and sensitivity of these techniques. This includes the development of novel stationary phases for chromatography and more advanced mass spectrometry analyzers. saspublishers.com
Other hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) also offer powerful capabilities for structural elucidation and analysis of trace-level impurities and metabolites. saspublishers.comrsisinternational.orgijarnd.com The continued development of these and other multi-hyphenated systems (e.g., LC-NMR-MS) will provide more comprehensive analytical data from a single run, improving efficiency and the depth of information obtained. iipseries.orgijarnd.com
Table 2: Overview of Hyphenated Analytical Techniques
| Technique | Principle | Application for 4-Hydroxy Atorvastatin | Future Development |
|---|---|---|---|
| LC-MS/MS | Combines the separation power of Liquid Chromatography with the detection and identification capabilities of tandem Mass Spectrometry. ijpsjournal.comrsisinternational.org | Quantitative analysis in biological fluids (e.g., plasma) for pharmacokinetic studies. ijpsjournal.comresearchgate.net | Increased sensitivity for detecting lower concentration levels; miniaturization of systems. |
| GC-MS | Couples Gas Chromatography for separation with Mass Spectrometry for detection; suitable for volatile and semi-volatile compounds. rsisinternational.org | Analysis of derivatized metabolites or related volatile impurities. | Development of new derivatization agents to improve volatility and thermal stability. |
| LC-NMR | Links Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy for direct structural elucidation of separated compounds. saspublishers.com | Unambiguous identification of novel or unexpected metabolites and degradation products. | Enhanced sensitivity through cryogenically cooled probes and higher magnetic field strengths. |
Advanced In Silico Modeling of Metabolic and Interaction Pathways
Computational, or in silico, modeling has become an indispensable tool in modern drug development. Physiologically Based Pharmacokinetic (PBPK) models are particularly valuable for understanding the complex absorption, distribution, metabolism, and excretion (ADME) properties of drugs and their metabolites. researchgate.netnih.gov
For Atorvastatin, PBPK models have been developed to simulate its pharmacokinetics and that of its metabolites, including 4-Hydroxy Atorvastatin. researchgate.netnih.gov These models incorporate key metabolic pathways, such as the formation of hydroxylated metabolites by cytochrome P450 3A4 (CYP3A4). nih.govdroracle.ai Future research will focus on refining these models by incorporating more detailed biological data, such as genetic polymorphisms in metabolic enzymes and transporters, to better predict inter-individual variability in drug response. researchgate.net
Advanced modeling can also be used to predict potential drug-drug interactions (DDIs). nih.gov By simulating how co-administered drugs might affect the metabolic pathways of Atorvastatin, these models can help to anticipate and mitigate risks. Furthermore, in silico tools can be used to explore the binding of 4-Hydroxy Atorvastatin to its therapeutic target, HMG-CoA reductase, and to other proteins, providing insights into its pharmacological activity and potential off-target effects.
Applications in Drug Discovery for Metabolite-Directed Lead Optimization (academic focus)
The study of active metabolites provides a valuable strategy for drug discovery, often referred to as metabolite-directed lead optimization. Since 4-Hydroxy Atorvastatin is an active metabolite that contributes to about 70% of the HMG-CoA reductase inhibition observed with the parent drug, its pharmacological profile is of significant interest. researchgate.netdroracle.ai
Future academic research can focus on using 4-Hydroxy Atorvastatin as a template for designing new chemical entities. By understanding the structure-activity relationship of this metabolite, researchers can potentially develop new compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. oreilly.com The incorporation of drug metabolism and pharmacokinetics (DMPK) considerations early in the lead optimization process is crucial for the success of such endeavors. oreilly.com
Furthermore, investigating the differential effects of Atorvastatin and its metabolites on various cellular pathways can uncover new therapeutic opportunities. For instance, studies have shown that Atorvastatin metabolites can differentially induce the expression of genes regulated by the Pregnane (B1235032) X Receptor (PXR), which could have implications for drug interactions and cellular responses. nih.gov A deeper understanding of these effects could guide the development of next-generation therapies with more targeted actions.
Impact on Regulatory Science for Metabolite and Impurity Standards
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is strictly controlled by regulatory agencies. The manufacturing process for Atorvastatin can result in various process-related impurities. veeprho.comresearchgate.net The characterization and control of these impurities are essential to ensure the quality and safety of the final drug product. veeprho.com
A key consideration in regulatory science is the qualification of impurities. According to regulatory guidance documents such as ICH Q3A/B, impurities that are also significant metabolites found in animal or human studies are generally considered qualified, meaning they may not require separate toxicity studies. nih.gov Therefore, the comprehensive study and identification of metabolites like 4-Hydroxy Atorvastatin have a direct impact on the regulatory landscape.
Future work in this area will involve developing robust analytical methods to accurately profile and quantify both metabolites and impurities. This data is crucial for establishing appropriate specifications for the drug substance. veeprho.com If an impurity is structurally identical to a known metabolite like 4-Hydroxy Atorvastatin, demonstrating that the exposure to the metabolite in preclinical species or humans is greater than or equal to the exposure from the impurity can justify its qualification. nih.gov This approach can streamline the drug development process, reducing the need for extensive animal testing and accelerating the availability of new medicines. nih.gov
Q & A
Q. What are the standard analytical methods for quantifying 4-Hydroxy Atorvastatin Hemicalcium Salt in biological samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Deuterated analogs (e.g., ortho-hydroxy atorvastatin-d5 calcium salt) are used as internal standards to correct for matrix effects and ionization variability . Method validation should include linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%). UV-Vis spectroscopy is less sensitive but suitable for bulk quantification in formulations, with λmax at 245 nm .
Q. How is this compound synthesized, and what are the critical reaction conditions?
Methodological Answer: The synthesis involves:
Atorvastatin preparation : Condensation of tert-butyl (4-fluorophenyl)(hydroxy)methylcarbamate with a diketone intermediate under basic conditions.
Hydroxylation : Selective hydroxylation at the para position using cytochrome P450 enzymes or chemical catalysts (e.g., FeCl3).
Salt formation : Reaction with calcium hydroxide in anhydrous ethanol to precipitate the hemicalcium salt.
Critical conditions include pH control (8.5–9.0) during salt formation and strict exclusion of moisture to avoid hydrolysis .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo studies?
Methodological Answer: Discrepancies often arise from differences in metabolic stability or protein binding. To resolve this:
- Use isotopic labeling : Deuterated analogs (e.g., ortho-hydroxy atorvastatin-d5) improve traceability in mass spectrometry, distinguishing parent compounds from metabolites .
- Simulate physiological conditions : Incorporate serum proteins (e.g., albumin) in vitro to mimic in vivo binding.
- Cross-validate models : Compare rodent data with human hepatocyte assays to identify species-specific metabolism .
Q. What strategies optimize the yield and purity of this compound during large-scale synthesis?
Methodological Answer:
- Reactor design : Use continuous-flow reactors for precise temperature control (25–30°C) during hydroxylation to minimize side products.
- Crystallization optimization : Employ antisolvent crystallization (e.g., adding n-hexane to ethanol) to enhance purity (>99.5%) and yield (>85%).
- Process analytics : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .
Q. How does the hemicalcium salt form improve stability compared to other salt forms (e.g., sodium)?
Methodological Answer: The hemicalcium salt exhibits lower hygroscopicity and higher thermal stability (decomposition at 176–178°C vs. 150°C for sodium salt). This is attributed to stronger ionic interactions between the calcium ion and the carboxylate group, reducing water absorption. Stability studies should include accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., lactone derivatives) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in HMG-CoA reductase inhibition assays?
Methodological Answer:
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values (reported as 8 nM for this compound ).
- ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 0.1–100 µM) to assess significance (p <0.01).
- Bootstrap resampling : Estimate confidence intervals for IC50 values when sample sizes are limited .
Q. How should researchers validate the specificity of antibodies used in Western blotting for detecting 4-hydroxy atorvastatin metabolites?
Methodological Answer:
- Knockout/knockdown controls : Use CRISPR-Cas9-edited cell lines lacking CYP3A4 (the primary metabolizing enzyme) to confirm antibody specificity.
- Competitive ELISA : Pre-incubate antibodies with excess antigen (e.g., 4-hydroxy atorvastatin) to block binding.
- Cross-reactivity testing : Test against structurally similar compounds (e.g., ortho-hydroxy atorvastatin) to ensure no false positives .
Mechanistic and Translational Studies
Q. What experimental models are most suitable for studying the dual role of 4-hydroxy atorvastatin in cholesterol synthesis and anti-inflammatory effects?
Methodological Answer:
- In vitro : Human hepatoma cells (HepG2) for cholesterol synthesis assays (measuring HMG-CoA reductase activity via NADPH consumption ).
- In vivo : ApoE<sup>−/−</sup> mice fed a high-fat diet to assess plaque stability (histopathological scoring of fibrous cap thickness ).
- Omics integration : Combine RNA-seq (to identify lipid metabolism genes) and cytokine profiling (IL-6, TNF-α) to map pleiotropic effects .
Q. How can researchers differentiate between on-target (HMG-CoA inhibition) and off-target effects in phenotypic assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
